

Sulforhodamine G: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sulforhodamine G

Cat. No.: B12062151

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sulforhodamine G**, a fluorescent dye with significant applications in cellular and neuroscience research. This document details its core properties, experimental protocols for its use, and its role as a powerful tool for visualizing cellular processes.

Core Properties of Sulforhodamine G

Sulforhodamine G is a water-soluble, red fluorescent dye belonging to the rhodamine family. Its chemical structure features sulfonic acid groups, which enhance its solubility in aqueous solutions, making it highly suitable for biological applications. It is widely recognized for its utility as a fluorescent tracer and in cell viability assays.

Below is a summary of the key quantitative data for **Sulforhodamine G**:

Property	Value	References
Molecular Formula	$C_{25}H_{25}N_2NaO_7S_2$	[1][2][3]
Molecular Weight	~552.6 g/mol	[1][3][4]
CAS Number	5873-16-5	[2][5]
Excitation Maximum (λ_{ex})	~529-531 nm	[5][6]
Emission Maximum (λ_{em})	~548-552 nm	[5][6]

Applications in Cell Viability: The Sulforhodamine B (SRB) Assay

While this guide focuses on **Sulforhodamine G**, its close analog, Sulforhodamine B (SRB), is extensively used in a widely adopted colorimetric assay for determining cell viability and cytotoxicity. The principle of the SRB assay is based on the ability of the dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the cell number. This assay is noted for its reliability, cost-effectiveness, and stable endpoint.[1][7][8]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

- Cells of interest
- Complete cell culture medium
- Test compounds
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

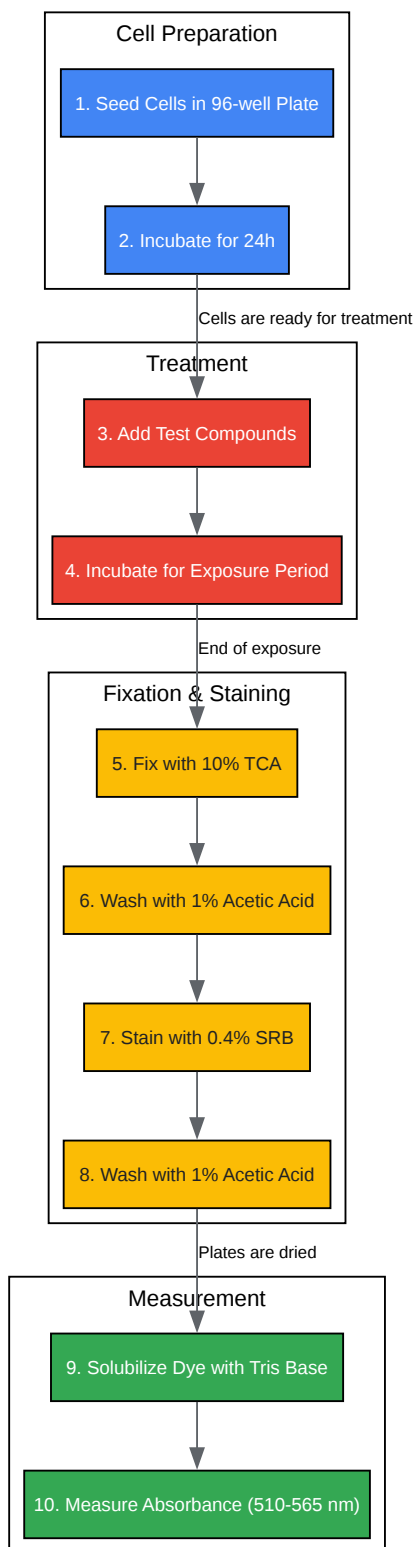
- Acetic acid, 1% (v/v)
- Tris base solution, 10 mM

Procedure:

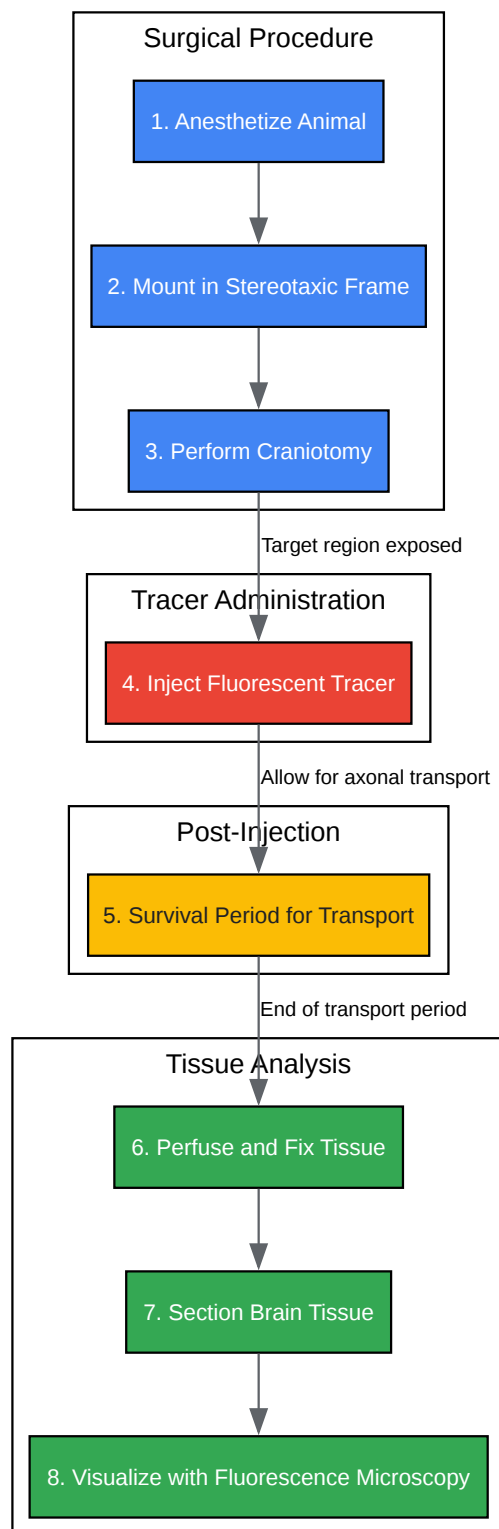
- Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[\[1\]](#)
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.[\[7\]](#)
- Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[\[2\]](#)[\[7\]](#)
- Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[\[7\]](#)
- Drying: Allow the plates to air-dry completely.[\[7\]](#)
- Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[\[7\]](#)
- Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[\[2\]](#)
[\[7\]](#)
- Drying: Allow the plates to air-dry completely.[\[7\]](#)
- Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
[\[3\]](#)[\[7\]](#)
- Absorbance Measurement: Measure the absorbance at approximately 510-565 nm using a microplate reader.[\[2\]](#)[\[3\]](#)

SRB Assay Workflow

SRB Assay Experimental Workflow



Retrograde Tracing Experimental Workflow



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